molecular formula C10H9NO4 B12807417 5-Methoxy-3-methyl-2-nitrobenzofuran CAS No. 96336-18-4

5-Methoxy-3-methyl-2-nitrobenzofuran

Cat. No.: B12807417
CAS No.: 96336-18-4
M. Wt: 207.18 g/mol
InChI Key: RQEWTGGHPAXKHK-UHFFFAOYSA-N
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Description

1-Methyl-5-methoxy-2-nitrobenzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring.

Preparation Methods

The synthesis of 1-Methyl-5-methoxy-2-nitrobenzofuran typically involves several steps. One common method includes the nitration of a benzofuran derivative. For instance, the nitration of 2-unsubstituted benzofurans can be achieved using a mixture of nitric acid and acetic acid . Another approach involves the condensation of salicylic aldehydes with bromonitromethane, followed by cyclization to form the benzofuran ring . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-Methyl-5-methoxy-2-nitrobenzofuran undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common reagents used in these reactions include nitric acid, acetic acid, hydrogen gas, and palladium catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Methyl-5-methoxy-2-nitrobenzofuran involves its interaction with specific molecular targets. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-Methyl-5-methoxy-2-nitrobenzofuran can be compared with other benzofuran derivatives, such as:

What sets 1-Methyl-5-methoxy-2-nitrobenzofuran apart is its unique combination of a methyl and methoxy group, which can influence its reactivity and biological activity.

Properties

CAS No.

96336-18-4

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

5-methoxy-3-methyl-2-nitro-1-benzofuran

InChI

InChI=1S/C10H9NO4/c1-6-8-5-7(14-2)3-4-9(8)15-10(6)11(12)13/h3-5H,1-2H3

InChI Key

RQEWTGGHPAXKHK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)OC)[N+](=O)[O-]

Origin of Product

United States

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